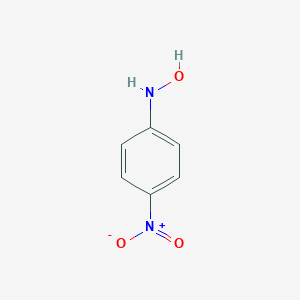

4-Nitrophenylhydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- It is administered topically as eye drops.

- Indications: Taflotan controls the progression of open-angle glaucoma and manages ocular hypertension either alone or in combination with other medications.

- Mechanism: It reduces intraocular pressure by increasing the outflow of aqueous fluid from the eyes .

Taflotan: (chemical name: Tafluprost) is a fluorinated analog of prostaglandin F2-alpha.

準備方法

Synthetic Routes: Tafluprost is synthesized chemically.

Reaction Conditions: Specific synthetic routes and reaction conditions are proprietary information held by pharmaceutical companies.

Industrial Production: The industrial production methods are also proprietary, but they likely involve efficient synthetic processes to yield high-quality Taflotan.

化学反応の分析

Reactions: Taflotan may undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: These details are not publicly available due to commercial confidentiality.

Major Products: The major products formed during these reactions are not disclosed.

科学的研究の応用

Chemistry: Taflotan’s chemical properties and reactivity make it valuable for studying prostaglandin analogues.

Biology: Researchers explore its effects on ocular tissues and cellular pathways.

Medicine: Ophthalmologists use Taflotan clinically to manage glaucoma and ocular hypertension.

Industry: Pharmaceutical companies develop and market Taflotan formulations.

作用機序

Active Substance: Tafluprost is a prodrug that converts to .

Agonist: Tafluprost acid selectively activates the prostaglandin F receptor.

Effect: It increases aqueous fluid outflow, thereby lowering intraocular pressure.

Comparison: Similar mechanisms are seen with other PGF2-alpha analogues like latanoprost and travoprost.

類似化合物との比較

Uniqueness: Taflotan’s fluorination and specific chemical structure distinguish it.

Similar Compounds: Other prostaglandin analogues include latanoprost, travoprost, and bimatoprost.

特性

CAS番号 |

16169-16-7 |

|---|---|

分子式 |

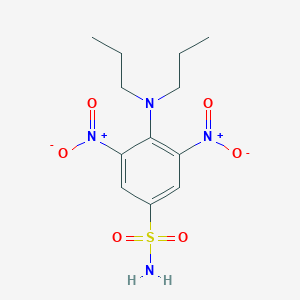

C6H6N2O3 |

分子量 |

154.12 g/mol |

IUPAC名 |

N-(4-nitrophenyl)hydroxylamine |

InChI |

InChI=1S/C6H6N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4,7,9H |

InChIキー |

XXFXVCXUJCOLSU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NO)[N+](=O)[O-] |

正規SMILES |

C1=CC(=CC=C1NO)[N+](=O)[O-] |

Key on ui other cas no. |

16169-16-7 |

同義語 |

4-nitrophenylhydroxylamine para-nitrophenylhydroxylamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)